

Technical Guide to the Physical Properties of Ethyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(2-nitrophenyl)acetate*

Cat. No.: *B181076*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-nitrophenyl)acetate is a chemical compound of interest in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and manufacturing. This technical guide provides a detailed overview of the known physical properties of **Ethyl 2-(2-nitrophenyl)acetate**, with a focus on its thermal characteristics. It has been determined that this compound is a liquid at standard room temperature, and therefore, this guide will address its boiling point as the primary thermal property of interest, while also explaining the inapplicability of a melting point.

Core Physical Properties

The fundamental physical characteristics of **Ethyl 2-(2-nitrophenyl)acetate** are summarized in the table below. These properties are crucial for predicting the behavior of the substance in various experimental and industrial settings.

Property	Value	Source(s)
Chemical Name	Ethyl 2-(2-nitrophenyl)acetate	N/A
CAS Number	31912-02-4	N/A
Molecular Formula	C ₁₀ H ₁₁ NO ₄	N/A
Molecular Weight	209.20 g/mol	N/A
Physical State	Liquid (at 25°C)	N/A
Boiling Point	298.9 °C at 760 mmHg	N/A
Melting Point	Not Applicable	N/A
Density	Data not available in cited sources	N/A
Refractive Index	Data not available in cited sources	N/A

Inapplicability of Melting Point

The initial request specified information on the melting point of **Ethyl 2-(2-nitrophenyl)acetate**. However, extensive database searches indicate that this compound exists as a neat oil or liquid at room temperature. Consequently, the concept of a melting point, which is the temperature at which a solid transitions to a liquid, is not a relevant physical property for this substance under standard conditions. The focus for thermal characterization, therefore, shifts to its boiling point.

Experimental Protocol: Boiling Point Determination by Thiele Tube Method

The boiling point of a liquid is a key indicator of its purity and identity. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of liquid.

Materials:

- Thiele tube

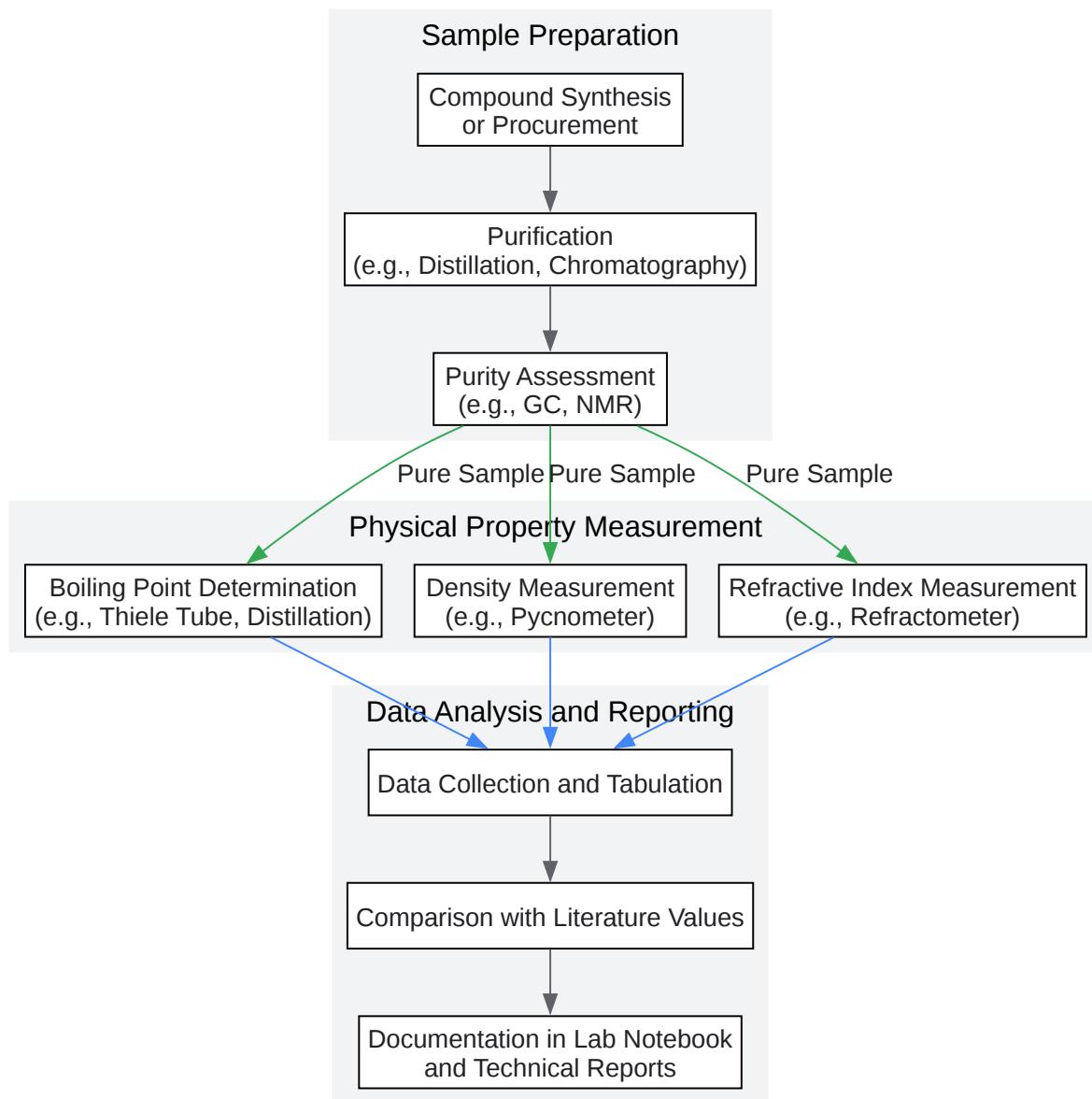
- High-temperature mineral oil or silicone oil
- Thermometer (-10 to 360 °C)
- Capillary tubes (sealed at one end)
- Small test tube or fusion tube
- Rubber band or wire for attaching the test tube to the thermometer
- Bunsen burner or microburner
- Clamp and stand

Procedure:

- Sample Preparation: Place a few drops of **Ethyl 2-(2-nitrophenyl)acetate** into a small test tube or fusion tube.
- Capillary Inversion: Insert a capillary tube (sealed end up) into the liquid in the test tube.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and sample assembly into the main arm of the tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube allows for even heating of the oil through convection.
- Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or microburner. The design of the tube will promote the circulation of the oil, ensuring uniform temperature distribution.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
- Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the

boiling point of the sample. Record the temperature at this moment.

- **Repeatability:** For accuracy, it is advisable to repeat the determination with a fresh sample.


Potential Sources of Error:

- **Rapid Heating:** Heating the apparatus too quickly can lead to an inaccurate reading, as the thermometer reading may lag behind the actual temperature of the liquid.[1][2]
- **Thermometer Calibration:** An improperly calibrated thermometer will lead to systematic errors in the measured boiling point.[1]
- **Atmospheric Pressure:** The boiling point of a liquid is dependent on the ambient atmospheric pressure.[3][4] For high precision work, the measured boiling point should be corrected to standard pressure (760 mmHg).
- **Impurities:** The presence of impurities can elevate the boiling point of a liquid.[3]

Workflow for Physical Property Determination of a Liquid Compound

The following diagram illustrates a general workflow for the characterization of the key physical properties of an unknown or synthesized liquid organic compound.

Workflow for Physical Property Determination of a Liquid Compound

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key stages in determining the physical properties of a liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. gauthmath.com [gauthmath.com]
- 4. jeplerts.wordpress.com [jeplerts.wordpress.com]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Ethyl 2-(2-nitrophenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181076#physical-properties-of-ethyl-2-2-nitrophenyl-acetate-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com